![molecular formula C10H13N B1146095 2-[(Z)-pent-2-en-2-yl]pyridine CAS No. 159309-80-5](/img/structure/B1146095.png)
2-[(Z)-pent-2-en-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Z)-pent-2-en-2-yl]pyridine is a nitrogen-containing heterocyclic compound. Pyridine derivatives are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound, with its unique structure, is part of the broader class of pyridine derivatives, which are found in many active pharmaceuticals, natural products, and functional materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-pent-2-en-2-yl]pyridine can be achieved through various methods. One common approach involves the cycloaddition reactions of 1-azadienes with 2-carbon π-components. This method can be catalyzed by transition metals or proceed via thermal pericyclic reactions . Another method involves the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods
Industrial production of pyridine derivatives often involves the use of transition metal-catalyzed cycloaddition reactions. These methods are efficient and can be scaled up for large-scale production. The use of cobalt-catalyzed cyclization of nitriles with alkynes is a well-established method for producing pyridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Z)-pent-2-en-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents to form pyridine N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives into dihydropyridines or piperidines.
Substitution: Pyridine derivatives can undergo substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridines, Piperidines
Substitution: Halogenated, alkylated, and acylated pyridine derivatives.
Applications De Recherche Scientifique
2-[(Z)-pent-2-en-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other functional materials.
Mécanisme D'action
The mechanism of action of 2-[(Z)-pent-2-en-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A basic aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
2-[(Z)-pent-2-en-2-yl]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pent-2-en-2-yl group can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from other pyridine derivatives .
Propriétés
Numéro CAS |
159309-80-5 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.21692 |
Synonymes |
Pyridine, 2-(1-methyl-1-butenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-, (3a-alpha-,4-alpha-,7-alpha-,7a-](/img/new.no-structure.jpg)
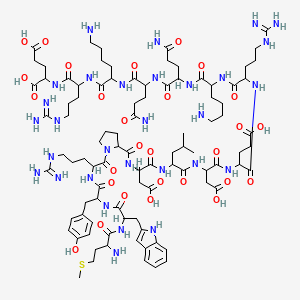
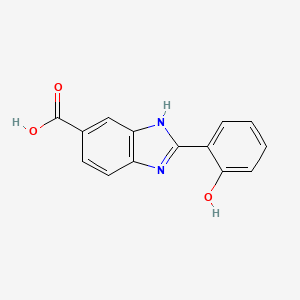
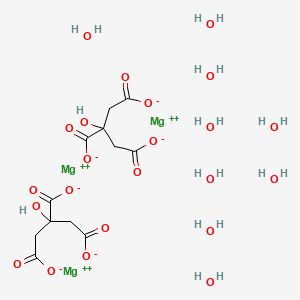
![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)
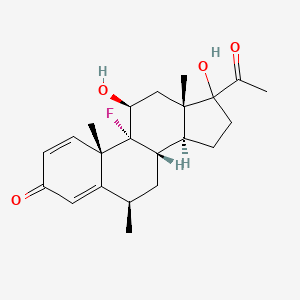
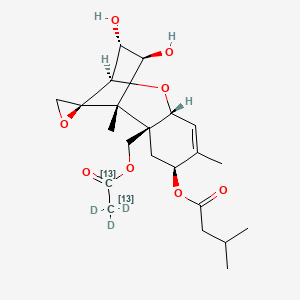
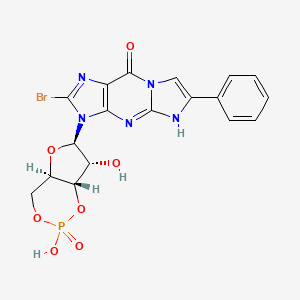

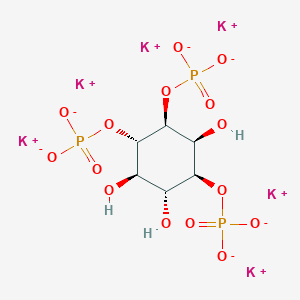
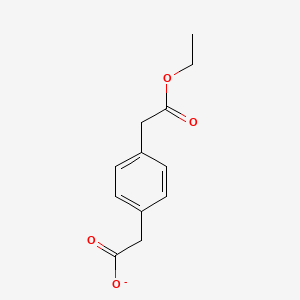
![Dichloro[1,1'-bis(diphenylphosphino)ferrocene]-platinum(II)](/img/structure/B1146032.png)


